Product packaging for Quinuclidine, 3-methyl-(Cat. No.:CAS No. 695-88-5)

Quinuclidine, 3-methyl-

Cat. No.: B13795121
CAS No.: 695-88-5
M. Wt: 125.21 g/mol
InChI Key: MWBULQNPGVGHKO-UHFFFAOYSA-N
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Description

Contextual Significance of the Quinuclidine (B89598) Core in Chemical Synthesis and Research

The quinuclidine scaffold, a rigid bicyclic structure, is a recurring motif in a variety of natural products and synthetic molecules of therapeutic importance. researchgate.netsrce.hr Its presence in the Cinchona alkaloids, such as quinine (B1679958) and quinidine, which have a long history in the treatment of malaria and cardiac arrhythmias, established its significance in medicinal chemistry early on. srce.hrresearchgate.net The rigid framework of quinuclidine provides a fixed orientation for substituents, which is a valuable attribute in the design of specific and potent ligands for biological targets. ontosight.ai

The unique structural properties of the quinuclidine core, including its high symmetry and the steric accessibility of the bridgehead nitrogen's lone pair of electrons, contribute to its notable chemical stability and basicity, which is comparable to aliphatic amines. srce.hrwikipedia.org This stability allows the quinuclidine moiety to be incorporated into complex molecular architectures without degradation under various reaction conditions. srce.hr Consequently, the quinuclidine skeleton serves as a crucial building block in the synthesis of a wide array of biologically active compounds. researchgate.netontosight.aiontosight.ai

In contemporary research, the quinuclidine core is recognized for its role in developing catalysts for asymmetric reactions, highlighting its versatility beyond medicinal applications. researchgate.netresearchgate.net The defined stereochemistry of chiral quinuclidine derivatives makes them effective catalysts in reactions such as aldol (B89426) reactions, Diels-Alder reactions, and phase-transfer catalysis. researchgate.netnih.govchinesechemsoc.org

Overview of Key Research Areas Pertaining to Quinuclidine, 3-methyl- and its Structural Analogues

Research concerning Quinuclidine, 3-methyl- and its structural analogues spans several key areas, primarily driven by their potential biological activities. The introduction of a methyl group at the 3-position of the quinuclidine ring influences its physicochemical properties, such as reactivity and solubility, compared to the parent quinuclidine or other derivatives. smolecule.com This specific substitution pattern makes 3-methylquinuclidine a valuable intermediate in synthetic chemistry where precise control over reaction parameters is necessary. smolecule.com

A significant area of investigation involves the interaction of quinuclidine derivatives with various biological targets, including receptors and enzymes. smolecule.com For instance, derivatives of quinuclidine have been extensively studied as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive function. srce.hrnih.gov The stereochemistry at the C3 position of the quinuclidine scaffold has been shown to be a critical determinant for selectivity among different nAChR subtypes. nih.gov

Furthermore, quinuclidine-based compounds have been explored for their potential as:

Antimicrobial agents : Quinuclidinium compounds have demonstrated potent activity against various bacteria. nih.gov

Anticholinergic agents : The structural similarity of the quinuclidine core to components of other antimuscarinic drugs has led to the investigation of its derivatives for conditions like overactive bladder. wikipedia.orgontosight.ai

Antiparasitic agents : Derivatives have been designed as inhibitors of squalene (B77637) synthase, a key enzyme in the sterol biosynthesis of parasites causing diseases like leishmaniasis. researchgate.netasm.org

Central Nervous System (CNS) active compounds : Carbamate derivatives of quinuclidine are being investigated as potential treatments for Alzheimer's disease by inhibiting cholinesterases. mdpi.comnih.gov

Structural analogues of Quinuclidine, 3-methyl-, such as other 3-substituted quinuclidines and related bicyclic amines, are also subjects of active research. nih.govscbt.comnih.gov These studies aim to understand structure-activity relationships and to develop novel therapeutic agents with improved efficacy and selectivity. scbt.com

Historical Development of Academic Research on Quinuclidine Derivatives

The history of academic research on quinuclidine derivatives is intrinsically linked to the study of natural products, particularly the Cinchona alkaloids. The correct atomic connectivity of quinine, which contains a quinuclidine moiety, was established by Paul Rabe in 1907. wikipedia.org This discovery spurred further investigation into the chemistry of the quinuclidine ring system.

Early synthetic efforts, such as the Meisenheimer synthesis, provided routes to the basic quinuclidine structure, albeit initially in low yields. liverpool.ac.uk The landmark formal total synthesis of quinine by Woodward and Doering in 1944 represented a significant milestone in organic chemistry and further highlighted the complexity and importance of the quinuclidine framework. wikipedia.org

Over the decades, research has evolved from the isolation and structural elucidation of natural quinuclidine-containing compounds to the development of sophisticated synthetic methodologies for creating a diverse range of derivatives. liverpool.ac.ukliverpool.ac.uk The 1970s saw focused studies on the chemistry of substituted quinuclidines, such as 2-substituted benzylidene-3-quinuclidinones. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B13795121 Quinuclidine, 3-methyl- CAS No. 695-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-azabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-7-6-9-4-2-8(7)3-5-9/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBULQNPGVGHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CCC1CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902880
Record name NoName_3455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-88-5
Record name 1-azabicyclo(2.2.2)-octane, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of Quinuclidine, 3 Methyl Analogues

Fundamental Reaction Types and Functional Group Interconversions of Quinuclidine (B89598), 3-methyl- Esters and Derivatives

The chemical behavior of 3-methyl-quinuclidine derivatives is characterized by reactions at the tertiary amine and transformations of functional groups at the C3 position, such as esters.

The quinuclidine framework can undergo specific oxidation and reduction reactions, primarily centered on the nitrogen atom or substituents at the C3 position.

Reduction of Carbonyl Derivatives: A common pathway to access 3-substituted quinuclidines involves the reduction of a ketone at the C3 position. For instance, 3-quinuclidone, a precursor to many 3-substituted analogues, can be readily reduced to 3-quinuclidinol (B22445). tsijournals.com This transformation is typically achieved using hydride reducing agents like sodium borohydride (B1222165) in an aqueous solution. tsijournals.com The resulting secondary alcohol, 3-quinuclidinol, is a key intermediate for synthesizing esters and other derivatives.

Oxidation of the Amine: The tertiary amine of the quinuclidine ring can be oxidized to form the corresponding N-oxide. This functionalization can be a strategic step to modify the electronic properties of the molecule or to direct further reactions. liverpool.ac.uk

Oxidation of C3 Substituents: In analogues such as 3-hydroxyquinuclidine, the secondary alcohol group can be oxidized back to the corresponding ketone (3-quinuclidone). vanderbilt.edu This interconversion is a fundamental functional group transformation. Furthermore, quinuclidine and its derivatives can act as catalysts in oxidation reactions, such as the hydrogen-atom-transfer (HAT) mediated synthesis of amides from alcohols and amines, where an α-hydroxyl radical is generated and subsequently oxidized. ccspublishing.org.cn

The lone pair of electrons on the nitrogen atom of 3-methyl-quinuclidine makes it a potent nucleophile. libretexts.org This reactivity is central to its role in substitution reactions, both as a reactant and as a catalyst.

SN2 Reactions: Quinuclidines are effective nucleophiles in SN2 reactions. gacariyalur.ac.in Due to its rigid bicyclic structure, the nitrogen atom in quinuclidine is sterically accessible, making it a stronger nucleophile compared to more hindered tertiary amines like triethylamine. wikipedia.orgpearson.com The reaction of quinuclidine with methyl iodide, a classic SN2 process, proceeds rapidly to form the quaternary ammonium (B1175870) salt. pearson.com The rate of this reaction is dependent on the concentration of both the amine and the alkyl halide. gacariyalur.ac.in The mechanism involves a backside attack by the amine nucleophile on the electrophilic carbon of the alkyl halide, leading to the displacement of the leaving group in a single, concerted step. gacariyalur.ac.in

Catalysis via Nucleophilic Attack: In amine-catalyzed reactions, particularly acyl transfer reactions, the quinuclidine derivative often acts as a nucleophilic catalyst. The general mechanism involves the initial attack of the amine on a carbonyl compound (e.g., an acid chloride or anhydride) to form a transient tetrahedral intermediate. acs.org This is followed by the expulsion of the leaving group to generate a highly reactive quaternary acylammonium salt. acs.org This intermediate is then readily attacked by another nucleophile, such as an alcohol or water, to yield the final product and regenerate the amine catalyst. acs.org Factors favoring this nucleophilic catalysis pathway include good leaving groups and unhindered, strongly basic amine catalysts like quinuclidine. acs.org

Solvolysis: Solvolysis is a specific type of nucleophilic substitution where the solvent molecule acts as the nucleophile. wikipedia.org For derivatives of 3-methyl-quinuclidine with a suitable leaving group at the C3 position, solvolysis reactions in protic solvents like water (hydrolysis) or alcohols (alcoholysis) can occur, typically proceeding through an SN1 mechanism involving a carbocation intermediate. wikipedia.org

Reaction Kinetics and Mechanistic Elucidation in Quinuclidine-Mediated Processes

The unique structural and electronic properties of quinuclidines make them excellent models for studying reaction kinetics and elucidating complex reaction mechanisms.

A Brönsted-type correlation establishes a linear free-energy relationship between the logarithm of a reaction rate constant and the pKa of a series of related acid or base catalysts. Such correlations are powerful tools for investigating reaction mechanisms.

In the context of quinuclidine-catalyzed reactions, a direct correlation has been established between the basicity (pKa) of 3-substituted quinuclidine catalysts and their reactivity. nih.gov A study of the Baylis-Hillman reaction demonstrated a clear trend where more basic quinuclidine derivatives are more active catalysts. The observed order of reactivity directly follows the pKa values of the conjugate acids of the amines. nih.gov Quinuclidine, being the most basic in the series, was found to be the most active catalyst, contrary to some earlier reports. nih.gov This relationship underscores that the nucleophilicity of the amine, which is closely tied to its basicity, is a key driver of catalytic efficacy in these reactions.

Table 1: Correlation of Basicity and Reactivity in Quinuclidine-Based Catalysts wikipedia.orgnih.gov
CatalystpKa of Conjugate Acid (in water)Relative Reactivity
Quinuclidine11.3Highest
3-Hydroxyquinuclidine9.9High
3-Acetoxyquinuclidine9.3Moderate
3-Chloroquinuclidine8.9Moderate
DABCO8.7Moderate-Low
3-Quinuclidone7.2Lowest

Understanding a reaction mechanism requires identifying the intermediates and characterizing the transition states that connect them.

Reaction Intermediates: In many amine-catalyzed processes, reaction intermediates can be detected or inferred. As mentioned, in the nucleophilic catalysis of acyl transfer, a key intermediate is the quaternary acylammonium salt formed after the amine attacks a carbonyl group. acs.org In other reactions, such as the Baylis-Hillman reaction catalyzed by quinuclidine, zwitterionic adducts are proposed as crucial intermediates that form from the addition of the amine to the activated alkene. The presence of proton donors like methanol (B129727) can accelerate these reactions, suggesting that proton transfer to stabilize intermediates is a critical step. nih.gov

Transition States: A transition state represents the highest energy point along a reaction coordinate for a single mechanistic step. nih.govyoutube.com It is a transient arrangement of atoms that cannot be isolated but can be computationally modeled or inferred from kinetic data, such as kinetic isotope effects. nih.govdiva-portal.org For an SN2 reaction involving 3-methyl-quinuclidine as the nucleophile, the transition state would feature a partially formed bond between the nitrogen and the target carbon, and a partially broken bond between the carbon and the leaving group. gacariyalur.ac.in In concerted pericyclic reactions, cyclic arrangements of orbitals in the transition state can lead to "aromatic transition states," which confer special stability and facilitate the reaction. youtube.com

A fundamental question in mechanistic chemistry is whether a reaction proceeds in a single, coordinated step (concerted) or through multiple steps involving one or more intermediates (stepwise). differencebetween.compsiberg.com

Concerted Mechanisms: A concerted reaction proceeds from reactants to products through a single transition state without forming any intermediates. differencebetween.comquora.com SN2 reactions are classic examples of concerted processes. psiberg.com The simultaneous bond-forming and bond-breaking events are a hallmark of this mechanism. differencebetween.com Some pericyclic reactions catalyzed by amines may also proceed through concerted pathways. nih.gov

Stepwise Mechanisms: A stepwise reaction involves the formation of at least one reactive intermediate, with a separate transition state for each step. psiberg.comquora.com Many amine-catalyzed reactions are believed to be stepwise. acs.org For example, the nucleophilic catalysis of ester formation involves the distinct steps of forming the acylammonium salt intermediate, followed by its reaction with an alcohol. acs.org The choice between a concerted and a stepwise pathway is influenced by factors such as the stability of potential intermediates, the nature of the reactants, and the reaction conditions. acs.org Kinetic tools like isotope effects are often employed to distinguish between these mechanistic possibilities. diva-portal.orgnih.gov

Stereochemical Aspects of Quinuclidine, 3-methyl- Reactivity

The stereochemistry of 3-methylquinuclidine, which possesses a chiral center at the C3 position, plays a crucial role in its chemical reactivity and its application in asymmetric synthesis. The spatial arrangement of the methyl group influences the approach of reagents and can lead to the preferential formation of one stereoisomer over another in chemical reactions. This section explores the stereochemical aspects of the reactivity of 3-methylquinuclidine analogues, focusing on their use as chiral catalysts and in diastereoselective reactions.

Research into the stereochemical behavior of 3-substituted quinuclidine derivatives has demonstrated their potential in asymmetric catalysis. For instance, enantiopure derivatives of 3-aminoquinuclidine (B1202703) have been utilized as scaffolds for chiral organocatalysts. One such example is the synthesis of a novel thiourea (B124793) organocatalyst derived from (-)-(S)-3-aminoquinuclidine dihydrochloride. This catalyst has been tested in various asymmetric reactions, including Michael additions and Friedel-Crafts alkylations.

The performance of this (S)-3-aminoquinuclidine-derived thiourea catalyst in promoting stereoselectivity is detailed in the table below. The data illustrates the catalyst's ability to induce chirality in the products, although the enantiomeric excess (ee) achieved varies depending on the specific reaction.

Table 1: Application of (S)-3-Aminoquinucldine-Derived Thiourea Organocatalyst in Asymmetric Reactions

ReactantsReaction TypeSolventYield (%)Enantiomeric Excess (ee %)
Indole and trans-β-nitrostyreneFriedel-CraftsToluene6525 (S)
2-Methoxyindole and trans-β-nitrostyreneFriedel-CraftsToluene4310 (S)
Acetone and trans-β-nitrostyreneMichael AdditionToluene2015 (R)
Diethyl malonate and trans-β-nitrostyreneMichael AdditionToluene57 (R)
Nitromethane and trans-chalconeMichael AdditionDichloromethane1512 (S)

The development of stereoselective synthetic routes is essential for obtaining specific enantiomers of biologically active molecules. In the context of quinuclidine derivatives, significant effort has been directed towards asymmetric and diastereoselective methods due to the presence of the stereocenter at the C3 position. The rigid, bicyclic structure of the quinuclidine core can effectively transmit stereochemical information, influencing the outcome of reactions at or near the chiral center.

While detailed mechanistic studies specifically on the stereochemical influence of the 3-methyl group in quinuclidine are not extensively documented in the provided search results, the principles of stereoselective synthesis using chiral auxiliaries and catalysts are well-established. In such reactions, the chiral catalyst or auxiliary, like the 3-substituted quinuclidine derivative, creates a chiral environment that favors one reaction pathway over another, leading to an excess of one enantiomer or diastereomer in the product. The degree of stereoselectivity is dependent on the precise structure of the catalyst, the substrate, and the reaction conditions.

Advanced Spectroscopic and Structural Elucidation Approaches for Quinuclidine, 3 Methyl Systems

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

The use of high-field NMR spectrometers offers significant advantages in the analysis of quinuclidine (B89598) derivatives. copernicus.orgcopernicus.org Higher magnetic fields lead to greater chemical shift dispersion, which enhances spectral resolution and simplifies the interpretation of complex spin systems often present in these caged structures. This is particularly beneficial for distinguishing between protons and carbons with similar chemical environments.

Solid-state NMR (ssNMR) provides invaluable insights into the structure of crystalline and amorphous solid forms. nih.gov Techniques like ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) are used to analyze solid drug formulations, which can be essential for studying salts or co-crystals of 3-methylquinuclidine. nih.govrsc.org ssNMR can identify different polymorphic forms, characterize drug-excipient interactions, and provide data that is complementary to that obtained from single-crystal X-ray diffraction. nih.gov For quadrupolar nuclei that may be present in counter-ions or adducts, ultrahigh-field NMR can be critical for obtaining high-resolution spectra by minimizing second-order quadrupolar broadening. nih.gov

Below is a table of typical, approximate ¹H and ¹³C NMR chemical shifts for the parent quinuclidine scaffold, which serves as a basis for analyzing substituted derivatives like 3-methylquinuclidine.

Atom PositionApproximate ¹H Chemical Shift (ppm)Approximate ¹³C Chemical Shift (ppm)
C2, C6, C7 (CH₂)~3.3~47
C3, C5, C8 (CH₂)~1.9~26
C4 (CH)~2.1~21

Note: Data is generalized based on the quinuclidine hydrochloride spectrum and may vary based on solvent and substitution. chemicalbook.com

Advanced NMR methods, particularly two-dimensional techniques, are indispensable for the stereochemical assignment of chiral molecules like 3-methylquinuclidine. The Nuclear Overhauser Effect (NOE) is a key phenomenon exploited in these experiments, as it arises from the spatial proximity of protons regardless of through-bond connectivity. columbia.edu

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR experiments for determining relative stereochemistry. libretexts.org

NOESY is effective for both small, rapidly tumbling molecules and large, slowly tumbling molecules, but can yield zero or weak signals for intermediate-sized molecules. columbia.edu

ROESY is often more suitable for intermediate-sized molecules where the NOE is close to null, as it does not pass through zero. researchgate.net

For 3-methylquinuclidine, a NOESY or ROESY experiment would reveal through-space correlations between the protons of the methyl group at the C3 position and other protons on the bicyclic cage. The presence or absence of specific cross-peaks allows for the unambiguous determination of the methyl group's orientation (exo or endo) relative to the rest of the molecule. For example, a correlation between the methyl protons and the C4 bridgehead proton would provide strong evidence for a specific stereoisomer.

The table below illustrates hypothetical NOE correlations that could be used to assign the relative stereochemistry of 3-methylquinuclidine.

Proton PairExpected NOE/ROE CorrelationStereochemical Implication
H-methyl (at C3) ↔ H-4 (bridgehead)StrongIndicates spatial proximity, supporting a specific isomer.
H-methyl (at C3) ↔ H-2 (axial)StrongConfirms relative orientation on the six-membered ring.
H-methyl (at C3) ↔ H-5 (equatorial)Weak or AbsentSuggests spatial distance, helping to rule out other isomers.

X-ray Crystallography and Diffraction Techniques for Conformational Analysis

Diffraction techniques provide the most definitive information on the three-dimensional structure of molecules in the solid and gas phases, offering precise measurements of bond lengths, bond angles, and absolute stereochemistry.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement within a crystalline solid. carleton.edumdpi.com This non-destructive technique provides detailed information on unit cell dimensions, bond lengths, and bond angles. carleton.edu For a chiral compound like 3-methylquinuclidine, SCXRD can unequivocally establish both the relative and absolute stereochemistry.

The determination of absolute configuration is possible through the anomalous scattering effect, particularly when a heavy atom is present in the crystal structure. rsc.org For instance, by forming a salt of 3-methylquinuclidine with an anion containing a heavier element (e.g., iodide), the differences in diffraction intensities of Friedel pairs can be measured to assign the correct enantiomer (R or S) with high confidence. rsc.org This method was successfully used to determine the absolute configuration of (R)-(–)-3-acetoxyquinuclidine methiodide. rsc.org

The table below presents representative crystallographic data for a related quinuclidine derivative, illustrating the type of information obtained from an SCXRD study.

ParameterValue
Compound(R)-(–)-3-acetoxyquinuclidine methiodide
Crystal SystemTriclinic
Space GroupP1
a (Å)7.610
b (Å)7.410
c (Å)6.909
α (°)69.75
β (°)111.88
γ (°)112.38

Data sourced from the study of (R)-(–)-3-acetoxyquinuclidine methiodide. rsc.org

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the absence of intermolecular forces that are present in the crystalline state. rsc.orgnih.gov This method is particularly valuable for understanding the intrinsic conformational preferences of a molecule. rsc.org

Studies on quinuclidine and its adducts with Lewis acids like borane (B79455) (BH₃) and alane (AlH₃) have been conducted using GED, often in conjunction with quantum chemical calculations. rsc.orgnih.govresearchgate.net These studies reveal subtle but significant changes in the quinuclidine framework upon coordination. For example, the formation of the N-B or N-Al bond leads to an elongation of the C-N bonds and a slight flattening of the N-C₃ pyramid within the quinuclidine cage. This provides fundamental data on the structural perturbations induced by Lewis acid-base interactions. rsc.org

The following table compares key structural parameters of free quinuclidine with its borane adduct as determined by GED and computational methods.

ParameterFree Quinuclidine (GED, rh1)Quinuclidine-BH₃ Adduct (GED, rh1)
N-C Bond Length (Å)1.4731.503
C-N-C Angle (°)108.9107.9
N-B Bond Length (Å)N/A1.656

Data sourced from studies on quinuclidine and its adducts. rsc.orgscispace.com

The conformation of cyclic molecules can be quantitatively described using puckering parameters, such as those developed by Cremer and Pople. nih.govchemrxiv.org These parameters provide a precise mathematical description of the shape of a ring, independent of its orientation. For a six-membered ring, the conformation is defined by a total puckering amplitude (Q) and two phase angles (θ and φ). researchgate.net

The table below summarizes the relationship between the Cremer-Pople angle θ and common six-membered ring conformations.

ConformationCremer-Pople Angle (θ)
Chair0° or 180°
Boat / Skew-Boat90°
Half-Chair~51°
Envelope~55°

Note: This table represents ideal conformations. The rings in the quinuclidine system would exhibit values indicative of a twisted conformation. u-tokyo.ac.jp

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism) for Stereochemical Characterization

The absolute configuration of chiral molecules, such as the enantiomers of 3-methylquinuclidine, can be unambiguously determined using chiroptical spectroscopic methods. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques that provide three-dimensional structural information based on the differential interaction of chiral molecules with circularly polarized light. e-bookshelf.de While specific experimental or computational studies on the chiroptical properties of 3-methylquinuclidine are not extensively available in peer-reviewed literature, the principles of VCD and ECD provide a clear framework for how its stereochemical characterization would be achieved.

Vibrational Circular Dichroism (VCD) measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the stereochemical arrangement of atoms and the conformational flexibility of a molecule. rsc.org For the stereochemical assignment of 3-methylquinuclidine, the VCD spectrum of one enantiomer, for example, the (R)-enantiomer, would be calculated using quantum chemical methods like Density Functional Theory (DFT). This calculated spectrum would then be compared to the experimental VCD spectrum. A good agreement between the calculated spectrum of the (R)-enantiomer and the experimental spectrum would confirm the absolute configuration as (R). The spectrum of the (S)-enantiomer is expected to be a mirror image of the (R)-enantiomer's spectrum.

The analysis would focus on specific vibrational modes, particularly the C-H stretching and bending modes of the quinuclidine cage and the methyl group, as these are expected to produce characteristic VCD signals.

Illustrative VCD Data for (R)-3-methylquinuclidine

Disclaimer: The following table is illustrative and represents the type of data expected from a DFT calculation of a VCD spectrum. These are not experimentally verified values for 3-methylquinuclidine.

Vibrational Mode DescriptionCalculated Frequency (cm⁻¹)Calculated Rotational Strength (10⁻⁴⁴ esu²cm²)
Asymmetric CH₃ stretch2985+5.2
Symmetric CH₃ stretch2910-2.8
Cage CH stretch (axial)2875+8.1
Cage CH stretch (equatorial)2860-6.5
CH₃ bend1450-4.3
Cage CH₂ scissors1420+7.9
Cage C-N stretch1150+11.2
Cage C-C stretch1050-9.7

Electronic Circular Dichroism (ECD) spectroscopy is a complementary technique that measures the differential absorption of circularly polarized ultraviolet and visible light, corresponding to electronic transitions. ECD is highly valuable for determining the absolute configuration of molecules containing chromophores. Although the saturated cage of 3-methylquinuclidine lacks strong chromophores, the nitrogen atom's n → σ* transitions occur in the UV region and can be sensitive to the chiral environment, thus producing a characteristic ECD spectrum.

Similar to the VCD analysis, the ECD spectrum for a specific configuration, such as (R)-3-methylquinuclidine, would be predicted using time-dependent DFT (TD-DFT) calculations. The calculated spectrum, showing positive or negative Cotton effects at specific wavelengths, would be compared with the experimental ECD spectrum to assign the absolute configuration.

Illustrative ECD Data for (R)-3-methylquinuclidine

Disclaimer: The following table is illustrative and represents the type of data expected from a TD-DFT calculation of an ECD spectrum. These are not experimentally verified values for 3-methylquinuclidine.

Electronic TransitionCalculated Wavelength (nm)Calculated Rotational Strength (R, 10⁻⁴⁰ cgs)Sign of Cotton Effect
n → σ* (N)225+1.5Positive
σ → σ205-2.8Negative
σ → σ190+0.9Positive

The combination of VCD and ECD, through the comparison of experimental spectra with quantum chemical calculations, provides a robust and reliable method for the non-empirical assignment of the absolute stereochemistry of chiral molecules like 3-methylquinuclidine.

Computational and Theoretical Investigations of Quinuclidine, 3 Methyl and Its Analogues

Quantum Chemical Modeling of Molecular Structure and Conformation

Quantum chemical modeling provides a foundational understanding of the intrinsic properties of molecules. For 3-methylquinuclidine and its analogues, these methods elucidate the three-dimensional structure and conformational preferences that are critical to their function.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of practical interest. arxiv.orgyoutube.com DFT calculations are widely employed to predict the geometric and electronic structures of quinuclidine (B89598) derivatives with high precision. researchgate.netrsc.org Functionals such as B3LYP and PBE0, combined with appropriate basis sets like 6-311G(d,p), are used to perform geometry optimizations, yielding accurate bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

These calculations provide insights into how substituents on the quinuclidine scaffold influence its structure. For instance, DFT has been used to screen various 2,6,7-trisubstituted quinuclidines as potential superbases by computing their proton affinities. nih.gov Such studies reveal how electronic modifications and intramolecular interactions, like hydrogen bonding in the protonated conjugate acid, enhance basicity. Similarly, DFT methods have been successfully applied to predict the pKa values of benzo-substituted quinuclidines, demonstrating excellent correlation with experimental data when solvent effects are modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.net The optimized geometries obtained from these calculations are the starting point for more complex investigations into reaction mechanisms and intermolecular interactions.

Below is a representative table of geometric parameters for the parent compound, quinuclidine, optimized at a typical DFT level of theory.

ParameterCalculated ValueExperimental Value
C-N Bond Length (Å)1.4711.472
C-C Bond Length (Å)1.5381.545
C-N-C Bond Angle (°)108.8108.9
C-C-N Bond Angle (°)109.8109.5

Note: Data presented are representative values for the unsubstituted quinuclidine scaffold based on published studies.

The rigid, caged structure of the quinuclidine core limits its conformational freedom compared to acyclic or monocyclic amines. However, subtle conformational variations can still exist and are crucial for understanding its reactivity and interactions. Computational methods are essential for exploring the potential energy surface and identifying stable conformers. nih.govnih.gov

Conformational searches, often initiated using molecular mechanics force fields like MMFF94s and refined with DFT calculations, can identify the lowest energy structures. nih.gov For substituted quinuclidines, such as 3-methylquinuclidine, the primary conformational question relates to the orientation of the substituent (axial vs. equatorial). While the rigid bicyclic framework prevents classic chair-boat interconversions seen in cyclohexanes, computational energy minimization can precisely quantify the energetic preference for substituent positions. These studies typically find that equatorial substitution is favored to minimize steric strain. Advanced simulation techniques, such as replica-exchange molecular dynamics, have been applied to analogues like (S)-3-quinuclidinol to explore its conformational dynamics within a crystal lattice, providing detailed information on molecular motion. researchgate.net

Computational Studies of Reaction Mechanisms and Transition States

Quinuclidine and its derivatives are notable for their use as nucleophilic catalysts and, more recently, as hydrogen atom transfer (HAT) agents. rhhz.netbohrium.com Computational studies are instrumental in mapping the intricate pathways of these reactions, identifying key intermediates and transition states that govern reaction rates and selectivity. rsc.orgmdpi.comnih.gov

DFT calculations are a powerful tool for elucidating complex catalytic cycles. figshare.com A prominent example is the use of quinuclidine in photoredox-mediated HAT catalysis. rhhz.netbohrium.com In these reactions, quinuclidine is oxidized to its radical cation, quinuclidinium, which then acts as the key HAT agent. Computational modeling has been crucial in understanding this process. For example, in the functionalization of C-H bonds, DFT has been used to calculate the bond dissociation energies (BDEs) of the target C-H bonds and the transition state energies for the hydrogen abstraction step. acs.org

This allows researchers to build a comprehensive energy profile of the entire catalytic cycle, from the initial single-electron transfer (SET) to form the quinuclidinium radical cation, through the critical HAT step, to the final product formation and catalyst regeneration. These models can rationalize why quinuclidine selectively abstracts certain hydrogen atoms over others, a key aspect for predictable synthetic chemistry. acs.org

While the parent quinuclidine is achiral, chiral derivatives are employed in asymmetric catalysis. Computational chemistry plays a vital role in understanding and predicting the stereochemical outcomes of these transformations. By modeling the transition states of the stereodetermining step, chemists can calculate the energy difference between the pathways leading to the (R) and (S) products.

A related concept, site selectivity, was investigated in detail for the quinuclidinium radical cation in HAT reactions with carbohydrate substrates. acs.org Using DFT calculations (specifically M06-2X/def2-TZVP with a PCM solvent model), researchers modeled the transition states for hydrogen abstraction from every possible C-H bond on various pyranoside and furanoside substrates. The study found that the calculated activation energies correlated well with the experimentally observed site selectivity. Analysis of the transition state geometries revealed that selectivity is governed by a combination of steric factors and stereoelectronic effects, where the optimal orbital alignment for hydrogen abstraction dictates the favored reaction site. This work provides a predictive model for C-H functionalization and showcases the power of computational methods in rationalizing complex selectivity patterns. acs.org

Molecular Dynamics and Docking Simulations for Intermolecular Interaction Analysis

Understanding how molecules like 3-methylquinuclidine interact with their environment—be it solvent molecules, receptors, or other reactants—is key to predicting their behavior. Molecular dynamics (MD) and docking simulations are the primary computational tools for this purpose. mdpi.commdpi.com

MD simulations provide a dynamic view of molecular systems over time, allowing for the study of conformational flexibility and intermolecular interactions in a simulated physiological or solution environment. rsc.org For instance, MD simulations of (S)-3-quinuclidinol have been used to investigate its dynamic behavior and phase transitions in the solid state. researchgate.net Such simulations offer insights into how the molecule moves and interacts with its neighbors, which is fundamental to understanding its material properties.

Molecular docking is a technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is widely used in drug discovery. nih.govmdpi.com Quinuclidine derivatives have been explored as potential therapeutic agents, and docking studies are crucial in this context. In one study, a series of N-alkyl quaternary quinuclidine derivatives were evaluated as potential anticholinesterase drugs. nih.gov Molecular docking was used to model the binding of these compounds within the active site gorges of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The simulations revealed key interactions, such as cation-π interactions between the quaternary nitrogen of the quinuclidine and aromatic residues (e.g., Trp84 in AChE) in the active site, which explained the observed inhibitory activity.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
N-decyl-3-hydroxyquinuclidiniumAChE-11.5Trp84, Tyr334, Phe330
N-dodecyl-3-hydroxyquinuclidiniumAChE-12.1Trp84, Tyr334, Phe330
N-decyl-3-hydroxyquinuclidiniumBChE-10.8Trp82, Tyr332, Ala328
N-dodecyl-3-hydroxyquinuclidiniumBChE-11.2Trp82, Tyr332, Ala328

Note: Data are representative examples based on published docking studies of quinuclidine analogues. nih.gov

These computational approaches provide a powerful lens through which the structure, function, and interactions of 3-methylquinuclidine and its analogues can be understood at a molecular level, guiding future synthetic and application-oriented research.

Electronic Structure Analysis and Reactivity Descriptors (e.g., pKa, Electrophilicity/Nucleophilicity Scales)

The electronic structure of 3-methylquinuclidine dictates its reactivity, particularly its basicity and nucleophilicity. The defining feature of the quinuclidine framework is the bicyclic structure which holds the nitrogen atom in a sterically accessible position, with its lone pair of electrons readily available for protonation or reaction with electrophiles. The introduction of a methyl group at the 3-position subtly modulates these properties through inductive effects.

pKa and Basicity

The basicity of an amine is quantified by the pKa of its conjugate acid. For quinuclidine and its derivatives, the pKa value reflects the stability of the resulting quinuclidinium ion. The parent compound, quinuclidine, is a strong organic base with a pKa of approximately 11.0 to 11.3 for its conjugate acid. molbase.comwikipedia.orgottokemi.comkyoto-u.ac.jp This high basicity is attributed to the availability of the nitrogen's lone pair, which is not delocalized by resonance and is sterically unhindered. molbase.comwikipedia.org

The substitution at the 3-position influences the electron density at the nitrogen atom, and consequently, the basicity. The effect of a substituent can be understood by its electronic properties—whether it is electron-donating or electron-withdrawing. Electron-donating groups increase the electron density on the nitrogen, making the amine more basic and resulting in a higher pKa for the conjugate acid. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, leading to lower basicity and a lower pKa. masterorganicchemistry.comucsb.edulibretexts.org

A study on the reactivity of various 3-substituted quinuclidine-based catalysts in the Baylis-Hillman reaction established a direct correlation between the basicity of the amine and its reactivity. nih.gov The pKa values of the conjugate acids of these derivatives, measured in water, provide a clear illustration of substituent effects. nih.gov

CompoundSubstituent at C3pKa of Conjugate Acid
Quinuclidine-H11.3
3-Hydroxyquinuclidine-OH9.9
3-Acetoxyquinuclidine-OCOCH₃9.3
3-Chloroquinuclidine-Cl8.9
3-Quinuclidone=O7.2
Data sourced from Aggarwal, et al. (2003). nih.gov

The methyl group is known to be a weak electron-donating group through an inductive effect. masterorganicchemistry.com Therefore, it is anticipated that the presence of a methyl group at the 3-position of the quinuclidine ring would slightly increase the electron density on the bridgehead nitrogen atom compared to the unsubstituted quinuclidine. This enhancement of the inductive effect should lead to a marginal increase in the basicity of 3-methylquinuclidine. Consequently, the pKa of the 3-methylquinuclidinium ion is expected to be slightly higher than that of the quinuclidinium ion.

Electrophilicity and Nucleophilicity

The nucleophilicity of the quinuclidine nitrogen is directly related to its basicity and the steric accessibility of its lone pair. The rigid, bicyclic structure of quinuclidine prevents the conformational changes that can sterically hinder the nitrogen in acyclic amines like triethylamine, making quinuclidine a stronger nucleophile. masterorganicchemistry.com

Computational studies, such as those employing Density Functional Theory (DFT), can provide deeper insights into the electronic properties that govern reactivity. nih.govkyushu-u.ac.jp Reactivity descriptors like the global electrophilicity index can be calculated to predict how a molecule will behave in the presence of a nucleophile. mdpi.com For a nucleophile like 3-methylquinuclidine, the focus would be on its nucleophilicity index and the energies of its frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy generally correlates with greater nucleophilicity, as the electrons are more readily donated.

Applications of Quinuclidine, 3 Methyl in Organic Synthesis and Catalysis

Quinuclidine (B89598), 3-methyl- as a Chiral Auxiliary and Ligand in Asymmetric Synthesis

The introduction of a stereocenter, such as the methyl group at the 3-position of the quinuclidine core, presents the potential for this compound to be used as a chiral auxiliary or ligand. Such molecules are pivotal in asymmetric synthesis for controlling the stereochemical outcome of a reaction. However, the application of 3-methylquinuclidine in this capacity is not as extensively documented as that of other functionalized quinuclidines, such as those found in Cinchona alkaloids.

Enantioselective Catalysis (e.g., Morita-Baylis-Hillman, Allylic Dearomatization)

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction catalyzed by nucleophilic species, typically tertiary amines or phosphines. While the parent quinuclidine and its derivatives are known catalysts for this transformation, the specific use of 3-methylquinuclidine as a chiral catalyst to induce enantioselectivity in the MBH reaction or in processes like allylic dearomatization is not widely reported in scientific literature. The development of chiral catalysts is a significant area of research, but focus has often been on more complex quinuclidine-containing structures.

Role in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). wikipedia.org This is often achieved using quaternary ammonium (B1175870) salts that can transport anions from the aqueous phase to the organic phase. wikipedia.orgoperachem.com While quaternized derivatives of quinuclidine, forming quinuclidinium salts, can function as phase-transfer catalysts, specific studies detailing the performance and asymmetric induction capabilities of chiral 3-methylquinuclidinium salts in phase-transfer catalysis are limited. Research in this area has more prominently featured catalysts derived from Cinchona alkaloids, which contain a quinuclidine core but with more complex substitution patterns. core.ac.uk

Quinuclidine, 3-methyl- as a Building Block in Complex Molecule Construction

The rigid framework of 3-methylquinuclidine makes it an interesting building block for the synthesis of more complex molecules, imparting specific conformational constraints and physicochemical properties.

Incorporation into Natural Product Scaffolds and Bioactive Molecules

The quinuclidine scaffold is present in numerous natural products and pharmacologically active compounds, most notably the Cinchona alkaloids quinine (B1679958) and quinidine. These molecules exhibit a wide range of biological activities. While the synthesis of functionalized quinuclidines is an active area of research for creating novel bioactive molecules, the specific incorporation of the 3-methylquinuclidine moiety as a distinct building block into complex natural product scaffolds is not extensively documented in the literature.

Design of Functional Materials and Zeolite Structure-Directing Agents

A significant application of 3-methylquinuclidine is in the field of materials science, specifically as an organic structure-directing agent (OSDA) in the synthesis of zeolites. rsc.org OSDAs are organic molecules that guide the formation of the porous framework of zeolites during their hydrothermal synthesis, leading to specific crystalline structures. mdpi.comnih.gov

In the synthesis of boron-containing zeolites, n-alkylquinuclidinium ions, including the methylquinuclidinium cation derived from 3-methylquinuclidine, have been studied for their influence as SDAs. rsc.org Research has shown that the methylquinuclidinium ion, which can be formed in situ from quinuclidine and methanol (B129727), acts as an active templating ion for the formation of the SGT-type zeolite framework. rsc.org The use of various n-alkylquinuclidinium ions under different hydrothermal conditions has led to the formation of seven distinct zeolite structures. rsc.org

Table 1. Zeolite Structures Formed Using n-Alkylquinuclidinium Ions as Structure-Directing Agents rsc.org
Zeolite Structure Type (IZA Code)Alkyl Group on QuinuclidiniumSynthesis Temperature (°C)
Dodecasil 1H (DOH)n-Alkyl (C1-C6)160, 180, 200
Decadodecasil 3R (DDR)n-Alkyl (C1-C6)160, 180, 200
Sigma-2 (SGT)Methyl (formed in situ)160, 180, 200
RUB-1 (LEV)n-Alkyl (C1-C6)160, 180, 200
ZSM-5 (MFI)n-Alkyl (C1-C6)160, 180, 200
EU-1 (EUO)n-Alkyl (C1-C6)160, 180, 200
ZSM-12 (MTW)n-Alkyl (C1-C6)160, 180, 200

Role as a Basic Catalyst and Electron Donor in Organic Transformations

Like other tertiary amines, 3-methylquinuclidine possesses a lone pair of electrons on its nitrogen atom, making it a Lewis base and a potential Brønsted-Lowry base. The basicity of amines is influenced by the electronic effects of their substituents. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and generally enhances basicity compared to ammonia. youtube.com Therefore, 3-methylquinuclidine is expected to be a stronger base than unsubstituted quinuclidine due to the inductive effect of the methyl group.

This inherent basicity suggests its potential use as a basic catalyst in various organic transformations that require a non-nucleophilic or nucleophilic base. Furthermore, the availability of the lone pair allows it to act as an electron donor in certain reactions. However, despite these fundamental properties, specific and detailed research findings on the application of 3-methylquinuclidine as a basic catalyst or a single-electron donor in prominent organic transformations are not widely available in the scientific literature.

Activation of Carbonyl Compounds and Michael Acceptors

Tertiary amines are well-established as nucleophilic catalysts capable of activating carbonyl compounds and Michael acceptors, most notably in the Morita-Baylis-Hillman (MBH) reaction. The general mechanism involves the nucleophilic addition of the amine to the electrophilic β-carbon of a Michael acceptor, forming a zwitterionic enolate intermediate. This intermediate then acts as a potent nucleophile, attacking an aldehyde or other electrophile. Subsequent proton transfer and elimination of the amine catalyst yield the final product.

Based on the general principles of nucleophilic catalysis by tertiary amines, the hypothetical activation of a Michael acceptor by 3-methylquinuclidine would proceed as illustrated in the following table:

StepDescriptionIntermediate Structure (Hypothetical)
1 Nucleophilic AttackThe lone pair of electrons on the nitrogen atom of 3-methylquinuclidine attacks the β-carbon of the Michael acceptor.
2 Formation of Zwitterionic IntermediateA zwitterionic enolate intermediate is formed, where the nucleophilicity of the α-carbon is enhanced.
3 Reaction with ElectrophileThe α-carbon of the enolate attacks an electrophile (e.g., an aldehyde).
4 Proton Transfer & Catalyst RegenerationA proton transfer occurs, followed by the elimination of the 3-methylquinuclidine catalyst to yield the final product.

This table represents a generalized, hypothetical mechanism for 3-methylquinuclidine based on the known reactivity of similar tertiary amine catalysts. Specific research data for 3-methylquinuclidine in this role is not available.

Hydrogen Atom Transfer (HAT) Catalysis

Quinuclidine and its derivatives have gained significant attention as potent hydrogen atom transfer (HAT) catalysts, particularly in photoredox catalysis. liverpool.ac.ukresearchgate.net These compounds can engage in a triple catalytic cycle, often involving a photocatalyst and a transition metal catalyst, to achieve selective C-H functionalization. documentsdelivered.com The unique characteristic of quinuclidine-based HAT catalysts is their ability to selectively abstract hydridic C-H bonds, such as those alpha to amines, ethers, and alcohols, even in the presence of weaker C-H bonds. documentsdelivered.com

The catalytic cycle is typically initiated by the photoexcitation of a photocatalyst (e.g., an iridium complex), which then oxidizes the quinuclidine derivative to form a highly electrophilic quinuclidinium radical cation. documentsdelivered.com This radical cation is a powerful hydrogen atom abstractor.

Mechanism of 3-Methylquinuclidine in HAT Catalysis:

Generation of the Radical Cation: A photocatalyst, upon excitation by visible light, undergoes a single-electron transfer (SET) with 3-methylquinuclidine. This oxidation generates the 3-methylquinuclidinium radical cation.

Hydrogen Atom Abstraction: The electrophilic 3-methylquinuclidinium radical cation selectively abstracts a hydrogen atom from a hydridic C-H bond of the substrate (e.g., an alcohol or amine), generating a carbon-centered radical. documentsdelivered.com

Radical Coupling: This newly formed carbon-centered radical can then participate in various bond-forming reactions, often mediated by a co-catalyst such as a nickel complex.

Catalyst Regeneration: The protonated 3-methylquinuclidine is then deprotonated to regenerate the neutral amine, allowing it to re-enter the catalytic cycle.

This methodology has been successfully applied to a range of synthetic transformations, including the arylation of α-hydroxy C-H bonds and the alkylation of sp³ C-H bonds alpha to heteroatoms. documentsdelivered.com

The following table summarizes representative research findings on the use of quinuclidine derivatives in HAT catalysis. While not all studies specify the 3-methyl derivative, the underlying principles and reaction outcomes are illustrative of the catalytic potential of this class of compounds.

Substrate TypeReaction TypeCo-catalyst(s)Key Features
Alcoholsα-ArylationIridium photocatalyst, Nickel catalyst, Lewis acid (e.g., ZnCl₂)Selective functionalization of α-hydroxy C-H bonds; suppresses C-O bond formation.
Amines, Ethers, Sulfidessp³ C-H AlkylationIridium photocatalyst, Nickel catalystHighly selective for hydridic α-C-H bonds; tolerates a wide range of functional groups. documentsdelivered.com
AlcoholsC-AlkylationIridium photocatalyst, Hydrogen-bond acceptor (e.g., TBAP)Direct activation of the α-H of the hydroxyl group through a triple catalysis system.

Derivatization Strategies and Structure Activity Relationship Sar Research Focused on Quinuclidine, 3 Methyl Scaffolds

Systematic Derivatization for Modulating Physicochemical and Interaction Properties

Systematic derivatization of the quinuclidine (B89598) scaffold is a key strategy for fine-tuning the physicochemical properties and biological interactions of the resulting molecules. These modifications can influence factors such as solubility, lipophilicity, and target binding affinity.

The introduction and modification of side chains at the 3-position of the quinuclidine ring have been shown to significantly impact the biological activity of these compounds. Research on 3-heteroaryl-substituted quinuclidin-3-ol and quinuclidin-2-ene derivatives has demonstrated that the nature of the side chain is a critical determinant of muscarinic receptor affinity. For instance, the conversion of a hydroxyl group at the 3-position to a double bond in quinuclidin-2-ene analogues generally leads to an increase in binding affinity for muscarinic receptors deepdyve.com.

Furthermore, the inhibitory activity of quinuclidinyl analogs can be modulated by altering the N-functional group. For example, increasing the size of the N-functional group from a methyl to an allyl group in 3-quinuclidinol (B22445) derivatives can lead to a significant decrease in inhibitory activity, suggesting that steric bulk at this position is a key factor in molecular interactions nih.gov.

The following table summarizes the impact of side-chain modifications on the activity of quinuclidine derivatives.

Compound/Modification Scaffold Modification Impact on Activity
Quinuclidin-2-ene analoguesQuinuclidineConversion of 3-hydroxyl to a double bondIncreased muscarinic receptor binding affinity deepdyve.com
N-allyl-3-quinuclidinol3-QuinuclidinolN-functional group changed from methyl to allyl10-fold decrease in inhibitory activity nih.gov
3-(2-Benzofuranyl)quinuclidin-2-eneQuinuclidineIntroduction of a 2-benzofuranyl group at the 3-positionHigh muscarinic receptor binding affinity (Ki = 9.6 nM) deepdyve.com

The substitution pattern on the quinuclidine ring is a critical consideration in the design of new derivatives with desired biological activities. The position and nature of substituents can profoundly influence the molecule's interaction with its biological target. For instance, in a series of 3-heteroaryl-substituted quinuclidine derivatives, the type of heterocyclic ring and its point of attachment to the quinuclidine core were found to be crucial for muscarinic receptor affinity deepdyve.comacs.org.

Specifically, 3-(2-benzofuranyl)quinuclidin-2-ene was identified as having the highest receptor binding affinity among a series of tested compounds deepdyve.com. Homologous compounds with 3-benzofuranyl and 3-benzothienyl substitutions displayed a notable decrease in affinity, highlighting the sensitivity of the receptor to the precise geometry and electronic properties of the substituent deepdyve.com.

Research has also shown that the presence of a hydroxyl group at the 3-position, as in quinuclidin-3-ol derivatives, generally results in lower binding affinities compared to the corresponding quinuclidin-2-ene analogues deepdyve.com. This suggests that the conformational rigidity and electronic distribution conferred by the double bond are more favorable for receptor interaction in this class of compounds.

The table below illustrates the effect of different substitution patterns on the muscarinic receptor affinity of quinuclidine derivatives.

Compound Substitution at C3 Quinuclidine Ring System Cortical Muscarinic Receptor Affinity (Ki, nM)
3-(2-Benzofuranyl)quinuclidin-2-ene2-BenzofuranylQuinuclidin-2-ene9.6 deepdyve.com
3-Benzofuranylquinuclidin-2-ene3-BenzofuranylQuinuclidin-2-ene~33.6 deepdyve.com
3-Benzothienylquinuclidin-2-ene3-BenzothienylQuinuclidin-2-ene~33.6 deepdyve.com
Quinuclidin-3-ol derivativesVarious heteroaryl groupsQuinuclidin-3-olGenerally lower than corresponding quinuclidin-2-enes deepdyve.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies in Chemical Research

QSAR and SPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models are invaluable tools in modern drug discovery and chemical research for predicting the activity of novel compounds and for guiding the design of more potent and selective molecules nih.govallsubjectjournal.com.

Predictive models for chemical reactivity are developed by correlating various molecular descriptors with experimentally determined reaction rates or biological activities. These descriptors can be categorized as electronic, steric, hydrophobic, and topological, among others. In the context of "Quinuclidine, 3-methyl-" derivatives, a QSAR model could be developed to predict their reactivity in a particular chemical transformation or their inhibitory potency against a specific biological target.

The development of such a model would typically involve the following steps:

Data Set Selection: A series of "Quinuclidine, 3-methyl-" analogues with known activities would be compiled.

Descriptor Calculation: A variety of molecular descriptors for each compound would be calculated using computational chemistry software.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the activity allsubjectjournal.com.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability nih.gov.

For instance, a QSAR study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis successfully identified key descriptors like van der Waals volume, electron density, and electronegativity that play a pivotal role in their antituberculosis activity nih.gov. A similar approach could be applied to a series of 3-methylquinuclidine derivatives to elucidate the structural features that govern their reactivity.

QSAR and 3D-QSAR models are particularly powerful in correlating specific structural features of ligands with their binding affinities to a biological target nih.gov. These models can provide insights into the key interactions between a ligand and its receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For "Quinuclidine, 3-methyl-" analogues, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would be expected to increase or decrease binding affinity.

The structure-affinity relationships of 3-heteroaryl-substituted quinuclidine derivatives have been rationalized by considering differences in the proton basicity of the azabicyclic nitrogen and the geometric, conformational, and electronic properties of the compounds deepdyve.com. A QSAR model could quantify these relationships, providing a predictive tool for the design of new analogues with enhanced affinity. For example, the observation that 3-(2-benzofuranyl)quinuclidin-2-ene has a higher affinity than its 3-benzofuranyl counterpart could be explained and quantified by a QSAR model that takes into account the different electronic distribution and steric profile of these substituents deepdyve.com.

Rational Design Principles for Quinuclidine, 3-methyl- Analogues in Chemical Exploration

Rational drug design is an inventive process that leverages the knowledge of a biological target to create new medications wikipedia.org. This approach can be broadly categorized into structure-based drug design and ligand-based drug design nih.gov. The principles of rational design can be effectively applied to the exploration of "Quinuclidine, 3-methyl-" analogues to develop compounds with improved therapeutic profiles.

In the absence of a known 3D structure of the biological target, ligand-based drug design strategies are employed. This involves analyzing the SAR of a series of active molecules to develop a pharmacophore model. This model defines the essential structural features and their spatial arrangement required for biological activity. For "Quinuclidine, 3-methyl-" analogues, the SAR data from derivatization studies would be crucial for building such a model. For example, the knowledge that a certain substituent at the 3-position enhances activity would be incorporated into the pharmacophore.

If the 3D structure of the target is known, structure-based drug design becomes a powerful tool wikipedia.orgslideshare.net. This involves docking "Quinuclidine, 3-methyl-" and its virtual analogues into the active site of the target protein. This allows for the visualization of potential binding modes and the identification of key interactions. This information can then be used to design new analogues with improved complementarity to the binding site. For example, if a hydrogen bond donor is identified in the active site, a corresponding acceptor group could be incorporated into the "Quinuclidine, 3-methyl-" scaffold to enhance binding affinity.

Exploration of Quinuclidine, 3 Methyl Derived Scaffolds in Molecular Recognition Research

Mechanistic Studies of Molecular Interactions with Biological Macromolecules (e.g., Receptor Binding Mechanisms, Enzyme Inhibition Kinetics)

The quinuclidine (B89598) core is a well-established pharmacophore for cholinergic receptors, and substitutions at the C3 position are critical for modulating activity. While extensive research exists for 3-hydroxy and 3-acetoxy quinuclidine derivatives, specific mechanistic data for 3-methylquinuclidine is less common. However, broader studies on 3-substituted quinuclidines provide a framework for understanding its likely interactions.

Enzyme Inhibition Kinetics: Quinuclidine derivatives have also been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The primary interaction is the binding of the cationic nitrogen to the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of the enzyme. The 3-methyl substituent can influence the orientation of the scaffold within the enzyme's active site gorge. Studies on related N-alkyl quaternary quinuclidines have shown that they can act as inhibitors of both AChE and BChE in the micromolar range. The inhibition mechanism is often competitive, where the ligand competes with the substrate for the active site. The kinetics of inhibition by 3-amidoquinuclidine derivatives, for example, indicate a competitive mode of action against BChE. mdpi.com

EnzymeInhibition TypeKi (approx. range for related compounds)
Acetylcholinesterase (AChE)CompetitiveMicromolar (µM)
Butyrylcholinesterase (BChE)CompetitiveMicromolar (µM)
Table 1: General enzyme inhibition characteristics for substituted quinuclidine scaffolds. Specific Ki values for 3-methylquinuclidine are not widely reported.

Ligand Design and Structure-Activity Relationship Investigation for Specific Binding Pockets

The design of selective ligands for receptor subtypes is a major goal in drug discovery. The 3-methylquinuclidine scaffold serves as a foundational structure in these efforts, particularly for cholinergic receptors.

Structure-Activity Relationship (SAR): SAR studies of cholinergic agents have established key principles. The quaternary ammonium (B1175870) group (or the protonated tertiary amine of quinuclidine) is essential for activity. youtube.com Modifications on the carbon backbone, such as the methyl group in 3-methylquinuclidine, can confer receptor selectivity. For example, in acetylcholine (B1216132) analogs, a β-methyl group (as seen in methacholine) enhances selectivity for muscarinic receptors over nicotinic receptors. youtube.com By analogy, the methyl group at the 3-position of the quinuclidine ring is expected to influence the selectivity profile of ligands. SAR studies on quinuclidinone analogs have also been conducted to explore their anti-proliferative effects, indicating the versatility of this scaffold beyond cholinergic targets. nih.gov The introduction of different substituents at this position allows for a systematic exploration of the size, shape, and electronic requirements of the binding pocket.

Modification on Quinuclidine ScaffoldGeneral Effect on Activity/Selectivity
Cationic Nitrogen HeadEssential for binding to cholinergic receptors
Substitution at 3-positionModulates receptor affinity and selectivity
Hydroxyl or Ester group at C3Often imparts agonist activity at mAChRs
Bulky groups at C3Can shift activity towards antagonism
Table 2: General Structure-Activity Relationship (SAR) principles for the quinuclidine scaffold.

Quinuclidine, 3-methyl- as a Scaffold for Cholinergic System Research: Mechanistic Insights

The cholinergic system, which uses acetylcholine as its primary neurotransmitter, is fundamental to processes like memory, learning, and attention. youtube.com Muscarinic receptors (M1-M5) are key targets for treating cognitive disorders. The rigid structure of the quinuclidine scaffold mimics the conformation of acetylcholine, making it an excellent starting point for designing potent and selective muscarinic agonists and antagonists.

The 3-methylquinuclidine framework is integral to the development of novel muscarinic agonists. nih.gov Research has focused on attaching various heterocyclic moieties to the 3-position to act as bioisosteric replacements for the ester group in classical agonists like acetylcholine. This approach has led to the discovery of compounds that span the full range of efficacies, from full agonists to antagonists. nih.gov The 3-methyl group itself, while a simple modification, serves as a crucial probe to understand the steric tolerance of the receptor's binding site. The stereochemistry at the C3 position is also vital; different enantiomers of 3-substituted quinuclidines often exhibit significant differences in potency and efficacy, highlighting the precise three-dimensional requirements for receptor activation.

Advances in Understanding Ligand-Receptor Dynamics for Quinuclidine-Based Systems

Understanding the dynamic nature of ligand-receptor interactions is crucial for rational drug design. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide powerful tools to investigate these processes at an atomic level.

Molecular Docking and Dynamics: Molecular docking studies can predict the preferred binding pose of 3-methylquinuclidine derivatives within the active site of a receptor, such as the M3 muscarinic receptor. nih.gov These models show the cationic nitrogen interacting with the key aspartate residue, while the bicyclic core and the 3-methyl group settle into a sterically and electronically complementary position.

Molecular dynamics simulations can further elucidate the stability of these interactions over time. nih.gov MD simulations of receptor-ligand complexes can reveal how the ligand and protein adapt to each other, the role of water molecules in mediating interactions, and the conformational changes that lead to receptor activation or inhibition. nih.govgoogle.com For quinuclidine-based systems, these simulations can help explain why a small modification, like the addition of a methyl group at the 3-position, can alter a ligand's affinity or switch its profile from an agonist to an antagonist. These computational tools are invaluable for interpreting experimental data and guiding the design of new ligands with improved properties.

Emerging Research Avenues and Future Directions for Quinuclidine, 3 Methyl Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms for Quinuclidine (B89598) Derivatives

The translation of synthetic procedures from traditional batch methods to continuous flow chemistry represents a significant leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. While specific high-throughput flow chemistry syntheses for Quinuclidine, 3-methyl- are still emerging, the principles have been successfully demonstrated for closely related structures, paving the way for its adoption.

A notable example is the synthesis of (3R)-quinuclidinol from 3-quinuclidinone using heterogeneous biocatalytic hydrogenation in a continuous flow reactor. researchgate.net This process achieves full conversion under mild conditions (35°C, 2 bar H₂) and demonstrates significantly higher turnover frequency and total turnover numbers compared to traditional metal-catalyzed batch reactions. researchgate.net Such methodologies could be readily adapted for the stereoselective reduction of a hypothetical 3-methyl-3-quinuclidinone, providing efficient access to chiral 3-methyl-3-quinuclidinol derivatives.

The advantages of continuous flow systems include:

Improved Heat and Mass Transfer: Precise temperature control and efficient mixing minimize side reactions and improve product yields.

Enhanced Safety: The small reaction volumes inherent to flow reactors mitigate the risks associated with handling hazardous reagents or exothermic reactions.

Scalability: Production can be scaled up by extending the operation time or by "numbering-up" (running multiple reactors in parallel) without the need for re-optimization.

Automation: Flow chemistry is highly amenable to automation, allowing for rapid screening of reaction conditions and the creation of libraries of derivatives.

Automated synthesis platforms can integrate reaction, purification, and analysis steps into a single, streamlined workflow. By immobilizing reagents or catalysts on solid supports within packed-bed reactors, these systems can generate diverse libraries of Quinuclidine, 3-methyl- derivatives for screening in drug discovery or materials science applications. The future of Quinuclidine, 3-methyl- synthesis will likely involve these automated platforms to accelerate the discovery of new functional molecules.

Novel Catalytic Modalities for Quinuclidine, 3-methyl- Derivatives

The quinuclidine core is a well-established motif in organocatalysis, primarily due to the steric accessibility of the bridgehead nitrogen atom, which imparts basic and nucleophilic character. The introduction of a methyl group at the C3 position is expected to modulate these catalytic properties through electronic and steric effects.

The basicity of the quinuclidine nitrogen is a critical factor in its catalytic activity. A direct correlation has been established between the pKa of quinuclidine-based catalysts and their reactivity in reactions like the Baylis-Hillman reaction. The electron-donating nature of the methyl group in Quinuclidine, 3-methyl- is anticipated to increase the electron density on the nitrogen atom, thereby enhancing its basicity compared to the unsubstituted parent compound. This enhanced basicity could lead to higher catalytic activity in base-catalyzed reactions.

Table 1: Comparison of pKa Values for Substituted Quinuclidines

Compound Substituent at C3 pKa of Conjugate Acid
Quinuclidine -H 11.0 wikipedia.org
3-Hydroxyquinuclidine -OH 9.9 wikipedia.org
3-Chloroquinuclidine -Cl 8.9 wikipedia.org
3-Quinuclidone =O 7.2 wikipedia.org

| Quinuclidine, 3-methyl- | -CH₃ | Predicted > 11.0 |

Note: The pKa for Quinuclidine, 3-methyl- is predicted based on the electronic effect of the methyl group.

Future research will likely explore the application of Quinuclidine, 3-methyl- and its chiral derivatives in a range of catalytic transformations, including:

Asymmetric Catalysis: Chiral derivatives of Quinuclidine, 3-methyl- can serve as ligands for metal catalysts or as purely organic catalysts for enantioselective reactions.

Hydrogen Atom Transfer (HAT) Catalysis: Quinuclidine derivatives have been shown to act as HAT catalysts in photoinduced reactions. The electronic modifications from the 3-methyl group could tune the redox properties of the catalyst, potentially improving efficiency or altering substrate scope.

Bifunctional Catalysis: Incorporating other functional groups onto the Quinuclidine, 3-methyl- scaffold, such as a hydroxyl or amino group, could create bifunctional catalysts capable of activating both the nucleophile and the electrophile in a reaction, similar to the action of cinchona alkaloids. nih.gov

The development of novel catalytic modalities will involve synthesizing new derivatives and testing their efficacy in a broad array of chemical reactions, with the aim of discovering catalysts with superior activity, selectivity, and stability.

Advanced Computational Tools for Predictive Design in Quinuclidine Research

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and catalysts. Density Functional Theory (DFT) and other computational methods are particularly well-suited for studying quinuclidine systems.

For Quinuclidine, 3-methyl-, computational tools can be applied to:

Predict Basicity and Reactivity: DFT calculations can accurately predict the proton affinity and pKa values of quinuclidine derivatives. This allows for the in silico screening of potential catalysts, prioritizing the synthesis of those with optimal electronic properties for a specific application.

Elucidate Reaction Mechanisms: Computational modeling can map out the entire reaction pathway for a catalyzed reaction, identifying transition states and intermediates. This provides a deeper understanding of how the catalyst functions and can guide efforts to improve its performance. For example, modeling the interaction of a Quinuclidine, 3-methyl- based catalyst with substrates in a Michael addition could reveal the key interactions responsible for stereochemical control.

Design Novel Catalyst Structures: By understanding the structure-activity relationship, researchers can use computational tools to design new, more effective catalysts. This could involve modifying the substitution pattern on the quinuclidine ring or incorporating the scaffold into a larger, more complex architecture to create specific catalytic pockets.

Recent studies have successfully used DFT to evaluate the properties of various substituted quinuclidines, correlating calculated parameters with experimental observations. These models can be extended to the Quinuclidine, 3-methyl- system to predict its behavior and guide the synthesis of derivatives with tailored electronic and steric properties for applications in catalysis and materials science.

Multifunctional Quinuclidine, 3-methyl- Systems in Materials and Supramolecular Chemistry

The unique structural and electronic properties of the quinuclidine scaffold make it an attractive building block for the construction of advanced materials and supramolecular assemblies. The quaternization of the bridgehead nitrogen in Quinuclidine, 3-methyl- yields a stable cationic moiety, the methylquinuclidinium ion, which can function as a template or a component in larger structures.

A key emerging application is the use of quinuclidine derivatives as structure-directing agents (SDAs) in the synthesis of zeolites. Zeolites are microporous aluminosilicate (B74896) minerals with well-defined channel and cage structures, making them crucial as catalysts and adsorbents. The size and shape of the organic SDA molecule guide the formation of the inorganic framework, determining the final topology of the zeolite. Research has shown that n-alkylquinuclidinium ions can direct the synthesis of specific boron-containing zeolite structures. rsc.org Notably, the methylquinuclidinium ion has been identified as the active templating species in the formation of an SGT-type zeolite, formed in situ from quinuclidine and methanol (B129727) during the synthesis. rsc.org The rigidity and defined dimensions of the 3-methylquinuclidinium cation make it an ideal candidate for templating specific microporous architectures.

Beyond zeolite synthesis, the Quinuclidine, 3-methyl- scaffold holds potential in supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent interactions. Potential research directions include:

Crystal Engineering: The rigid, globular shape of Quinuclidine, 3-methyl- can be used to control the packing of molecules in a crystal lattice, influencing the physical properties of the resulting solid material.

Host-Guest Chemistry: Functionalized derivatives could be designed to act as hosts for specific guest molecules, with applications in sensing, separation, or transport.

Self-Assembled Systems: The quinuclidinium cation can participate in electrostatic and hydrogen-bonding interactions, driving the self-assembly of molecules into ordered supramolecular structures like capsules, cages, or extended networks. nih.govmdpi.com The development of multifunctional systems, where the Quinuclidine, 3-methyl- unit provides structural direction while other incorporated moieties provide electronic, magnetic, or optical functionality, is a promising avenue for creating novel materials with tailored properties. rsc.org

Q & A

Basic: What are the critical safety protocols for handling and storing 3-methyl-quinuclidine in laboratory settings?

Methodological Answer:

  • Handling: Use fume hoods and personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid direct skin/eye contact; in case of exposure, rinse immediately with water for 15 minutes .
  • Storage: Keep in tightly sealed containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid prolonged storage, as degradation may increase toxicity .
  • Disposal: Follow EPA and local regulations for amine-containing compounds. Neutralize with dilute acetic acid before disposal .

Basic: What spectroscopic and chromatographic techniques are essential for initial characterization of 3-methyl-quinuclidine?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm bicyclic structure and methyl substitution patterns. Compare with reference spectra (e.g., NIST Chemistry WebBook) .
  • Mass Spectrometry: Employ electron ionization (EI-MS) to verify molecular ion peaks (e.g., m/z 127 for the parent ion) and fragmentation patterns .
  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity (>98%) and monitor degradation products .

Advanced: How can researchers optimize synthetic routes for 3-methyl-quinuclidine derivatives with high enantiomeric purity?

Methodological Answer:

  • Epoxide Intermediate: Follow protocols from APICORE’s patent (e.g., reacting 3-methylene quinuclidine with hydrogen sulfide in methanol solvent to form 3-hydroxy-3-mercaptomethyl derivatives) .
  • Chiral Resolution: Use chiral stationary phases (CSPs) in HPLC or employ asymmetric catalysis (e.g., OsO4_4-mediated dihydroxylation with quinuclidine-based ligands) .

Advanced: How should researchers design stability studies to evaluate 3-methyl-quinuclidine degradation under varying storage conditions?

Methodological Answer:

  • Accelerated Testing: Store samples at 40°C/75% RH for 6 months and analyze monthly via HPLC for degradation products (e.g., oxidized byproducts) .
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and monitor via spectrophotometry for photodegradation .

Advanced: What computational approaches are effective for studying 3-methyl-quinuclidine’s interactions with muscarinic receptors?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model binding affinities with M1_1/M3_3 receptors, focusing on the quinuclidine ring’s steric effects .
  • MD Simulations: Run 100-ns molecular dynamics trajectories in GROMACS to assess conformational stability of receptor-ligand complexes .

Advanced: How can mixed-methods research frameworks address contradictions in 3-methyl-quinuclidine’s pharmacological data?

Methodological Answer:

  • Quantitative: Conduct dose-response assays (IC50_{50}/EC50_{50}) to quantify receptor antagonism.
  • Qualitative: Perform semi-structured interviews with pharmacologists to contextualize conflicting results (e.g., species-specific receptor variations) .

Basic: What key analytical parameters must be reported in publications to ensure reproducibility of 3-methyl-quinuclidine studies?

Methodological Answer:

  • Spectral Data: Include NMR chemical shifts, MS fragmentation patterns, and HPLC retention times .
  • Synthetic Yields: Report isolated yields and purity metrics (e.g., ≥95% by GC-FID) .

Advanced: How should researchers address conflicting data on 3-methyl-quinuclidine’s cytotoxicity in neuronal cell lines?

Methodological Answer:

  • Meta-Analysis: Compare datasets using PRISMA guidelines to identify confounding variables (e.g., cell passage number, media composition) .
  • Dose-Range Refinement: Perform MTT assays across 5–100 µM with triplicate technical replicates to establish linear response ranges .

Advanced: What experimental designs are optimal for studying 3-methyl-quinuclidine’s role as a ligand in catalytic asymmetric reactions?

Methodological Answer:

  • Substrate Scope: Test olefins with varying electronic profiles (e.g., styrenes vs. aliphatic alkenes) to evaluate enantioselectivity trends .
  • Kinetic Profiling: Use stopped-flow UV-Vis spectroscopy to measure reaction rates under different ligand:OsO4_4 ratios .

Basic: What ethical considerations are critical when handling 3-methyl-quinuclidine in animal studies?

Methodological Answer:

  • IACUC Compliance: Adhere to ARRIVE guidelines for dosing (e.g., ≤100 mg/kg in rodents) and humane endpoints .
  • Data Sharing: Archive raw spectra, chromatograms, and toxicity data in public repositories (e.g., Zenodo) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.